molecular formula C7H16N2O B8358316 2(S)-(2(R)-Hydroxypropyl)piperazine

2(S)-(2(R)-Hydroxypropyl)piperazine

Cat. No.: B8358316
M. Wt: 144.21 g/mol
InChI Key: WGFDTIUUNPMEQD-RQJHMYQMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2(S)-(2(R)-Hydroxypropyl)piperazine is a chiral piperazine derivative designed for advanced pharmaceutical and medicinal chemistry research. Piperazine rings are a privileged scaffold in drug discovery, frequently found in molecules active at central nervous system (CNS) targets and in various anticancer agents . The presence of defined (S) and (R) stereocenters on this molecule makes it a valuable chiral building block or intermediate for the synthesis of complex, stereospecific bioactive compounds. Researchers can utilize this compound to develop potential therapeutics, where the specific spatial orientation of the hydroxypropyl group may be critical for binding to biological targets and optimizing pharmacokinetic properties. Piperazine-based compounds have demonstrated a range of mechanisms of action, including receptor antagonism and enzyme inhibition, often facilitated by the piperazine nitrogen's ability to serve as a hydrogen bond acceptor or to carry a protonated charge under physiological conditions . This product is intended for use in laboratory research as a key synthetic intermediate. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C7H16N2O

Molecular Weight

144.21 g/mol

IUPAC Name

(2R)-1-[(2S)-piperazin-2-yl]propan-2-ol

InChI

InChI=1S/C7H16N2O/c1-6(10)4-7-5-8-2-3-9-7/h6-10H,2-5H2,1H3/t6-,7+/m1/s1

InChI Key

WGFDTIUUNPMEQD-RQJHMYQMSA-N

Isomeric SMILES

C[C@H](C[C@H]1CNCCN1)O

Canonical SMILES

CC(CC1CNCCN1)O

Origin of Product

United States

Advanced Synthetic Methodologies for 2 S 2 R Hydroxypropyl Piperazine and Its Stereoisomers

Enantioselective and Diastereoselective Synthesis of Chiral Piperazine (B1678402) Cores

The construction of a chiral piperazine framework with specific stereochemistry at multiple centers is a formidable challenge in organic synthesis. The development of methods that provide access to enantiomerically pure and diastereomerically distinct piperazine derivatives is crucial for the exploration of their therapeutic potential. rsc.orgnih.gov

Asymmetric Construction of the Piperazine Ring System

The asymmetric synthesis of the piperazine ring itself is a cornerstone for accessing enantiomerically pure derivatives. Various strategies have been developed to achieve this, often relying on chiral auxiliaries, catalytic asymmetric reactions, or starting from the chiral pool.

One established approach involves the use of chiral auxiliaries to guide the stereochemical outcome of ring formation. For instance, the asymmetric synthesis of (R)-(+)-2-methylpiperazine has been accomplished using (R)-(−)-phenylglycinol as a chiral auxiliary. nih.govrsc.org This method involves the condensation of the chiral auxiliary with an appropriate building block, followed by cyclization and subsequent removal of the auxiliary to yield the desired chiral piperazine.

Catalytic enantioselective methods offer a more atom-economical and elegant approach. For example, catalytic asymmetric allylation has been employed for the synthesis of α-tertiary piperazin-2-ones, which can then be converted to the corresponding piperazines. nih.gov Similarly, a general enantioselective synthesis of protected piperazines has been developed based on a catalytic enantioselective α-chlorination of aldehydes. nih.gov These methods often utilize chiral catalysts, such as those based on transition metals or organocatalysts, to induce asymmetry. nih.gov

A notable development involves the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, which provides a direct route to chiral disubstituted piperazin-2-ones with high diastereoselectivities and enantioselectivities. rsc.org These intermediates can be readily converted to the corresponding chiral piperazines without compromising their optical purity. rsc.org

Method Key Features Example Precursor Reference
Chiral AuxiliaryUtilizes a removable chiral molecule to direct stereochemistry.(R)-(−)-Phenylglycinol nih.govrsc.org
Catalytic Asymmetric AllylationForms α-tertiary piperazin-2-ones.Differentially N-protected piperazin-2-ones nih.gov
Catalytic Asymmetric α-ChlorinationBased on Jørgensen's α-chlorination of aldehydes.Aldehydes nih.gov
Asymmetric HydrogenationHydrogenation of pyrazin-2-ols.Pyrazin-2-ols rsc.org

Stereocontrolled Introduction of the Chiral Hydroxypropyl Moiety

Once a chiral piperazine core is established, or concurrently with its formation, the stereocontrolled introduction of the 2-hydroxypropyl group is the next critical step. This can be achieved through several synthetic strategies that ensure the correct (R)-configuration at the secondary alcohol.

One direct method involves the reaction of a protected chiral piperazine with a chiral epoxide, such as (R)-propylene oxide. The nucleophilic attack of the piperazine nitrogen onto the epoxide will proceed with a defined stereochemical outcome. The choice of protecting groups on the piperazine is crucial to control regioselectivity and prevent side reactions.

Alternatively, a chiral hydroxypropyl group can be built onto the piperazine scaffold using stereoselective reactions. For example, the asymmetric reduction of a ketone precursor attached to the piperazine ring can yield the desired alcohol with high enantiomeric excess. This can be accomplished using chiral reducing agents or through catalytic asymmetric hydrogenation.

A study on the synthesis of 1-(2-hydroxyethyl)-4-(2-hydroxypropyl) piperazine (HEHPP) from 1-(2-hydroxyethyl) piperazine and propylene (B89431) oxide highlights the feasibility of such additions, achieving a high yield under optimized conditions. researchgate.net While this specific example does not enforce stereochemistry, it demonstrates the fundamental reactivity that can be adapted for stereocontrolled synthesis by using a chiral starting material or catalyst.

Modular Approaches to Substituted Chiral Piperazines

Modular synthetic routes provide the flexibility to introduce a variety of substituents onto the chiral piperazine scaffold. These approaches are highly valuable for creating libraries of compounds for structure-activity relationship (SAR) studies. nih.gov

A palladium-catalyzed modular synthesis allows for the construction of highly substituted piperazines by coupling a propargyl unit with various diamine components, offering good to excellent yields with high regio- and stereochemical control. acs.org This method's modularity stems from the ability to vary both the diamine and the propargyl carbonate starting materials. acs.org

Another powerful modular strategy is the tin amine protocol (SnAP) chemistry, which provides a convergent method for synthesizing piperazines from aldehydes. encyclopedia.pub This approach relies on the generation of an α-aminyl radical from a stannane (B1208499) reagent, which then undergoes cyclization with an imine intermediate. encyclopedia.pub The diversity of accessible piperazines is expanded by the wide range of aldehydes that can be employed. encyclopedia.pub

Furthermore, a concise synthetic method for constructing 3-substituted piperazine-2-acetic acid esters from 1,2-diamines has been reported. nih.gov This route allows for the conversion of optically pure amino acids into the desired piperazine derivatives in a few steps with high enantiomeric purity. nih.gov

Strategic Functionalization of the Piperazine Ring for Research Applications

The ability to selectively functionalize the piperazine ring at its nitrogen and carbon atoms is essential for tailoring the properties of the final molecule for specific research applications. researchgate.netnih.govrsc.orgnih.govresearchgate.net

Regioselective and Chemoselective N-Alkylation and Acylation Methods

Due to the presence of two nitrogen atoms, the regioselective functionalization of the piperazine ring can be challenging. However, various methods have been developed to achieve selective N-alkylation and N-acylation.

The inherent difference in basicity and nucleophilicity between the two nitrogen atoms in a monosubstituted piperazine often allows for regioselective reactions. For instance, in 1-acylpiperazine, the N4 nitrogen is more basic and nucleophilic than the N1 nitrogen due to the electron-withdrawing effect of the acyl group. muni.cz This difference can be exploited for selective alkylation or acylation at the N4 position.

Chemoselective N-acylation can be achieved by carefully controlling the reaction conditions. For example, a chemoselective N-acylation of 2-methylpiperazine (B152721) has been used as a key step in the synthesis of potential anticancer agents. nih.gov The use of acetic acid as a reaction medium for the reaction of piperazine-1-ium cation with electrophiles has been shown to be effective for chemoselective monosubstitution. muni.czbenthamdirect.com

Common methods for N-alkylation include nucleophilic substitution on alkyl halides or sulfonates, reductive amination, and the reduction of carboxamides. nih.gov The choice of method often depends on the desired substituent and the other functional groups present in the molecule. For instance, N-alkylation using alkyl chlorides or bromides is a frequently employed strategy. nih.gov

Reaction Type Strategy Key Considerations Reference
N-AlkylationNucleophilic substitutionReactivity of the alkyl halide/sulfonate nih.gov
N-AlkylationReductive aminationAvailability of the corresponding aldehyde/ketone nih.gov
N-AcylationChemoselective reactionDifference in nucleophilicity of the nitrogen atoms muni.cznih.gov
N-AlkylationUsing piperazine-1-ium cationControl of stoichiometry and reaction medium muni.czbenthamdirect.com

Site-Specific C-Substitution Reactions and Their Stereochemical Implications

Introducing substituents directly onto the carbon atoms of the piperazine ring, especially in a stereocontrolled manner, is a more recent and challenging area of research. researchgate.netnih.gov These methods significantly expand the structural diversity of accessible piperazine derivatives. researchgate.netnih.gov

Photoredox catalysis has emerged as a powerful tool for the C-H functionalization of piperazines. researchgate.net For instance, the photoredox C-H arylation and vinylation of piperazines have been achieved using various photocatalysts. researchgate.net These methods allow for the direct formation of C-C bonds at the piperazine ring, often with high regioselectivity.

Palladium-catalyzed reactions have also been instrumental in the C-substitution of piperazines. A palladium-catalyzed decarboxylative cyclization of propargyl carbonates with bis-nitrogen nucleophiles provides a route to highly substituted piperazines with excellent stereo- and regiochemical control. acs.org Furthermore, iridium-catalyzed head-to-head coupling of imines has been developed for the synthesis of C-substituted piperazines, leading to the selective formation of a single diastereoisomer. acs.org

The stereochemical implications of these C-substitution reactions are of paramount importance. The introduction of a new stereocenter at a carbon atom of the piperazine ring requires careful control to obtain the desired diastereomer. The choice of catalyst, ligand, and reaction conditions often plays a crucial role in determining the stereochemical outcome. nih.govacs.orgacs.org For instance, in the iridium-catalyzed dimerization of imines, the catalyst system dictates the formation of a unique and previously unreported diastereomer. acs.org

Exploration of Novel Catalytic Systems in Chiral Piperazine Synthesis

Recent progress in catalysis has provided powerful tools for assembling substituted piperazine cores with high levels of enantiopurity and structural diversity. rsc.org These methodologies, including palladium-catalyzed transformations, asymmetric organocatalysis, metal-catalyzed asymmetric hydrogenation, and multicomponent reactions, represent the cutting edge of synthetic chemistry for accessing complex chiral molecules like 2(S)-(2(R)-Hydroxypropyl)piperazine.

Palladium catalysis is exceptionally versatile for forming carbon-nitrogen and carbon-carbon bonds, making it a cornerstone of modern heterocyclic synthesis. nih.govnih.gov A powerful strategy for constructing highly substituted piperazines involves the palladium-catalyzed decarboxylative cyclization of propargyl carbonates with diamine nucleophiles. nih.govacs.org This method allows for a modular assembly, where two carbons from a propargyl unit are coupled with a diamine to forge the piperazine ring under mild conditions with high regio- and stereochemical control. nih.govnih.gov

The reaction typically employs a palladium(0) catalyst, such as Pd₂(dba)₃, with a suitable phosphine (B1218219) ligand like DPEphos. The process is initiated by the reaction of a propargyl alcohol with a chloroformate to generate a propargyl carbonate, which then undergoes oxidative addition to the Pd(0) center. This is followed by a sequence involving nucleophilic attack by the diamine and subsequent cyclization to yield the piperazine product. nih.gov The reaction tolerates a wide variety of substituents on both the diamine and the propargyl carbonate, providing access to a diverse library of piperazine structures. acs.org For instance, the reaction of bis-tosylated ethylenediamine (B42938) with a BOC-protected propargyl alcohol proceeds in near-quantitative yield in just 10 minutes at room temperature. nih.gov

Diamine Component (Bis-nucleophile)Propargyl ComponentCatalyst Loading (mol %)TimeYield (%)Reference
N,N'-Ditosyl-1,2-ethanediamineBOC-propargyl alcohol530 min71 nih.gov
N,N'-Ditosyl-1,2-ethanediamineBOC-propargyl alcohol310 min98 nih.govacs.org
N,N'-Ditosyl-1,2-propanediamineBOC-propargyl alcohol310 min99 (4:1 rr) nih.govacs.org
N,N'-Dimesyl-1,2-ethanediamineBOC-propargyl alcohol310 min95 nih.gov

Another significant palladium-catalyzed approach is the asymmetric allylic alkylation of piperazin-2-ones. This method, developed by Stoltz and coworkers, enables the synthesis of enantioenriched piperazin-2-ones with tertiary stereocenters, which can then be reduced to the corresponding chiral piperazines. nih.gov

Asymmetric catalysis provides the most direct route to enantiomerically pure compounds. This can be achieved using small organic molecules (organocatalysis) or chiral transition metal complexes.

Asymmetric Organocatalysis has emerged as a powerful tool, complementing metal-based catalysts. nih.gov These reactions often rely on the formation of key intermediates like enamines or iminium ions, or activation through non-covalent interactions such as hydrogen bonding. nih.gov A relevant example is the proline-catalyzed asymmetric α-hydrazination of aldehydes. This reaction can be used to install a chiral center that guides the formation of the piperazine ring system. For instance, the synthesis of chiral piperazic acids has been achieved with high efficiency and greater than 99% enantiomeric excess using a proline-catalyzed α-hydrazination as the key stereochemistry-inducing step. researchgate.net

Metal-Catalyzed Asymmetric Hydrogenation is a highly efficient method for the synthesis of chiral heterocycles. acs.orgnih.gov This approach typically involves the hydrogenation of a prochiral unsaturated precursor, such as a pyrazine (B50134) or a tetrahydropyrazine, using a chiral transition metal catalyst. A notable advancement is the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. rsc.org This reaction provides facile access to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities (up to 90% ee). rsc.org These piperazinone products can be readily converted to the corresponding chiral piperazines without any loss of optical purity. The reaction involves the hydrogenation of imine intermediates formed via tautomerization, proceeding through a dynamic kinetic resolution process.

Catalyst SystemSubstrate TypeKey FeaturesEnantiomeric Excess (ee)Reference
(S)-Proline5-Bromovaleraldehyde & Azodicarboxylateα-hydrazination to form chiral precursor>99% researchgate.net
Pd(TFA)₂ / (S)-SegphosPyrazin-2-olsDynamic kinetic resolution of imine tautomersup to 90% rsc.org
RuCl(S,S)-Ts-DPENAminoalkynesTandem hydroamination / transfer hydrogenation>95% acs.org
Ni(OAc)₂ / (R,R)-QuinoxP*α-Substituted acrylic acidsHydrogenation of C=C bondup to 99.4% nih.gov

Multicomponent reactions (MCRs), in which three or more reactants combine in a single operation to form a product, are highly valued for their efficiency and atom economy. organic-chemistry.orgthieme-connect.com Isocyanide-based MCRs (IMCRs), such as the Ugi four-component reaction (U-4CR), are particularly well-suited for rapidly assembling complex heterocyclic scaffolds like piperazine. thieme-connect.comthieme-connect.com

A versatile method for synthesizing piperazine-2-carboxamides involves a one-pot Ugi condensation of an N-alkylethylenediamine, a carboxylic acid, an aldehyde (such as chloroacetaldehyde), and an isocyanide. thieme-connect.com This approach allows for the convergent synthesis of diverse piperazine structures by simply varying the four starting components. The mild reaction conditions are compatible with a wide range of functional groups, making this an ideal strategy for building libraries of complex molecules for drug discovery. thieme-connect.comrug.nl For example, the reaction can incorporate unprotected amino acids, demonstrating its broad utility. thieme-connect.com In some cases, the initial MCR product can undergo subsequent intramolecular reactions, such as a Huisgen [3+2] cycloaddition, to generate even more complex fused-piperazine systems. organic-chemistry.org

MCR TypeComponentsCatalystProduct ScaffoldYield (%)Reference
Ugi 4-ComponentN-alkylethylenediamine, Chloroacetaldehyde, Carboxylic acid, IsocyanideNonePiperazine-2-carboxamide34–66 thieme-connect.com
Ugi 5-Center 4-ComponentPhenylalanine, Aldehyde, 3-Dimethylamino-2-isocyanoacrylic acid methyl esterYtterbium(III) triflateTetrahydropyrazine derivativeNot specified thieme-connect.com
Ugi 3-Component2-Methylpropanal, p-Methoxyaniline, Cyclohexyl isocyanideScandium(III) triflateα-Amino amidine (piperazine precursor)Not specified thieme-connect.com

Stereochemical Investigations and Absolute Configuration Assignment of Chiral Hydroxypropylpiperazines

Methodologies for Absolute Configuration Determination

Establishing the absolute configuration of a chiral molecule is a fundamental step in its characterization. Various analytical techniques are employed to unambiguously assign the (R) or (S) designation to each stereocenter.

Advanced Spectroscopic Methods for Chiral Purity Assessment (e.g., Chiral NMR, VCD)

Advanced spectroscopic techniques play a crucial role in assessing the chiral purity and can also aid in the assignment of absolute configuration. nih.gov

Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy: Chiral NMR is a powerful tool for discriminating between enantiomers. nih.gov This is often achieved by using chiral solvating agents or chiral derivatizing agents. For instance, the use of chiral crown ethers, such as (-)-(18-crown-6)-2,3,11,12-tetracarboxylic acid, has been shown to induce chemical shift differences in the ¹H and ¹³C NMR spectra of piperidine (B6355638) and piperazine (B1678402) enantiomers. nih.gov The interaction between the chiral agent and the enantiomers of the analyte forms transient diastereomeric complexes, leading to separate signals for each enantiomer in the NMR spectrum. nih.gov The integration of these signals allows for the quantification of the enantiomeric excess. A 19F-labeled cyclopalladium probe has also been reported for the chiral analysis of N-heterocycles, including piperazines, using 19F NMR. nih.gov This method offers a clear and distinct signal for each enantiomer. nih.gov

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov The resulting spectrum is highly sensitive to the molecule's absolute configuration. By comparing the experimental VCD spectrum with the theoretically calculated spectrum for a known configuration, the absolute stereochemistry can be determined. nih.gov VCD has emerged as a reliable alternative to X-ray crystallography for this purpose. nih.gov

X-ray Crystallography for Definitive Stereochemical Elucidation

Single-crystal X-ray crystallography is considered the gold standard for determining the absolute configuration of chiral molecules. researchgate.net This technique provides a detailed three-dimensional map of the electron density within a crystal, allowing for the precise determination of the spatial arrangement of atoms. researchgate.net For chiral molecules, the anomalous dispersion of X-rays by the atoms can be used to determine the absolute structure. researchgate.net The absolute structures of R-(−)-2-methylpiperazine and S-(+)-2-methylpiperazine have been successfully determined using this method, even for light-element structures. researchgate.net The development of advanced hardware and software has made this technique more accessible and reliable for routine analysis. researchgate.net

Chiral Recognition and Separation Techniques for Enantiomers and Diastereomers

The separation of enantiomers and diastereomers is a critical process in the synthesis and analysis of chiral compounds. researchgate.net Various chromatographic techniques have been developed to achieve this separation based on the principle of chiral recognition, where a chiral selector interacts differently with each stereoisomer. nih.govmdpi.com

Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC)

Chiral HPLC and SFC are widely used techniques for the separation of stereoisomers. shimadzu.com More than half of all low-molecular-weight drugs possess stereoisomers, and since each enantiomer can have different pharmacological activities, their separation and evaluation are crucial. shimadzu.com

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times. nih.gov Cyclodextrin-based CSPs, such as those derived from β-cyclodextrin, are commonly used for the separation of a wide range of chiral compounds. nih.gov The choice of the mobile phase and the type of CSP are critical for achieving optimal separation. shimadzu.com The development of superficially porous particles (SPPs) has led to higher efficiency and faster separations in chiral HPLC. chromatographyonline.com

Supercritical Fluid Chromatography (SFC): SFC is a powerful alternative to HPLC for chiral separations, often providing faster analysis times. sigmaaldrich.com It uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. nih.gov The low viscosity and high diffusivity of supercritical CO2 allow for high flow rates and efficient separations. nih.gov SFC is particularly well-suited for preparative separations due to the ease of removing the CO2 from the eluate. sigmaaldrich.com The combination of SFC and HPLC in a single system allows for efficient method development for chiral separations by screening a large number of columns and mobile phases. shimadzu.com

Table 1: Comparison of Chiral HPLC and SFC for Enantiomeric Separation

FeatureChiral High-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC)
Mobile Phase Liquid solventsSupercritical fluid (e.g., CO2) with organic modifiers
Speed Generally slower than SFCFaster analysis times
Efficiency High, especially with SPP columns chromatographyonline.comHigh, due to low viscosity and high diffusivity of mobile phase nih.gov
Preparative Scale Feasible, but solvent removal can be challenging sigmaaldrich.comIdeal, due to easy removal of CO2 sigmaaldrich.com
Compatibility Wide range of compatible solvents and CSPs nih.govGood for a wide range of compounds, especially with modifiers nih.gov
Environmental Impact Can generate significant organic solvent wasteGenerally considered "greener" due to the use of CO2

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomeric Separation of Derivatized Analytes

Gas chromatography-mass spectrometry (GC-MS) is another valuable technique for the separation and identification of isomers, particularly after derivatization. nih.gov

Derivatization: For compounds like piperazines, which may not be sufficiently volatile or may exhibit poor chromatographic behavior, derivatization is often necessary. scholars.direct This involves chemically modifying the analyte to increase its volatility and improve its separation on the GC column. scholars.direct Perfluoroacylation is a common derivatization technique for piperazines, which can enhance the resolution of isomers. researchgate.net

Isomeric Separation: A GC-MS system separates compounds based on their retention time on a capillary column and provides mass spectral data for identification. scholars.directunodc.org The choice of the GC column is crucial for separating isomers. For instance, a 50% phenyl and 50% methylpolysiloxane stationary phase has been shown to resolve perfluoroacyl derivatives of isomeric benzylpiperazines. researchgate.net The mass spectrometer provides structural information that can help differentiate between isomers, although some isomers may produce very similar mass spectra. researchgate.net In such cases, the combination of retention time data and mass spectral fragmentation patterns is essential for unambiguous identification. researchgate.net The synthesis and characterization of 1-(2-hydroxyethyl)-4-(2-hydroxypropyl) piperazine have been reported using GC-MS for structural confirmation. researchgate.net

Conformational Analysis and Dynamic Stereochemistry of the 2(S)-(2(R)-Hydroxypropyl)piperazine System

The biological activity of a molecule is not only determined by its absolute configuration but also by its preferred three-dimensional shape, or conformation. Conformational analysis investigates the different spatial arrangements of atoms that can be interconverted by rotation about single bonds.

For 2-substituted piperazines, the conformation of the piperazine ring and the orientation of the substituent are of particular interest. nih.gov Studies on related 2-substituted piperazines have shown that the axial conformation is often preferred. nih.gov In the case of ether-linked compounds, this axial preference can be further stabilized by the formation of an intramolecular hydrogen bond. nih.gov This specific orientation can be crucial for the molecule's interaction with biological targets, such as receptors. nih.gov Computational modeling studies can be used to predict and understand these conformational preferences and how they influence biological activity. nih.gov The chiral recognition of D/L-tryptophan by 2-hydroxypropyl-α-cyclodextrin has been studied, highlighting the importance of conformational fit in molecular interactions. researchgate.net

Advanced Spectroscopic and Chromatographic Characterization of 2 S 2 R Hydroxypropyl Piperazine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, it is possible to determine the chemical environment of each atom and their connectivity within the molecule.

High-field ¹H and ¹³C NMR spectroscopy provides detailed information about the proton and carbon framework of 2(S)-(2(R)-Hydroxypropyl)piperazine. In a typical ¹H NMR spectrum, the protons of the piperazine (B1678402) ring and the hydroxypropyl side chain exhibit distinct chemical shifts and coupling patterns. The polymeric nature of related compounds like hydroxypropyl methylcellulose (B11928114) (HPMC) often results in broad signals and overlapped peaks in ¹H NMR spectra. mdpi.com For piperazine derivatives, the signals for the N-CH₂ groups of the piperazine moiety can be duplicated due to the presence of conformers arising from restricted rotation around the amide bond. nih.govresearchgate.net

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The chemical shifts of the carbon atoms in the piperazine ring and the hydroxypropyl group are influenced by their local electronic environment. For instance, in a related complex, the anomeric proton of 2,6-Methyl-β-Cyclodextrin was identified as the most deshielded proton, resonating at 5.16 ppm and 4.95 ppm, indicating two possible conformers. mdpi.com The full characterization of both ¹H and ¹³C spectra is crucial for a complete structural assignment. mdpi.com

Below is a table summarizing the expected ¹H and ¹³C NMR chemical shifts for the core structure of a hydroxypropyl piperazine derivative. Actual values for this compound may vary depending on the solvent and experimental conditions.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Piperazine Ring CH₂2.5 - 3.045 - 55
CH (Hydroxypropyl)3.8 - 4.265 - 70
CH₂ (Hydroxypropyl)2.3 - 2.830 - 35
CH₃ (Hydroxypropyl)1.0 - 1.315 - 20
OHVariable-
NHVariable-

Note: This is a generalized table. Specific assignments require detailed spectral analysis.

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity of atoms and the relative stereochemistry of a molecule. princeton.eduepfl.ch

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. sdsu.edu For this compound, COSY would show correlations between the protons on the piperazine ring and between the protons of the hydroxypropyl side chain. researchgate.net For example, in related piperazine derivatives, H,H-COSY analysis has been used to identify independent coupling of two NCH₂ groups. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a map of which protons are attached to which carbons. epfl.chsdsu.edu This is essential for assigning the carbon resonances based on the already assigned proton spectrum. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). epfl.chsdsu.edu This technique is invaluable for piecing together the molecular skeleton by connecting different spin systems identified through COSY. For instance, HMBC can be used to connect the hydroxypropyl side chain to the piperazine ring by observing correlations between the protons on the side chain and the carbons of the ring. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY reveals through-space correlations between protons that are close to each other, which is crucial for determining the relative stereochemistry of the molecule. princeton.edu For this compound, NOESY can help to confirm the relative orientation of the hydroxypropyl group with respect to the piperazine ring.

The combination of these 2D NMR experiments allows for a comprehensive and unambiguous assignment of the structure of this compound. researchgate.net

While solution-state NMR is used to characterize molecules in solution, solid-state NMR (ssNMR) provides information about the structure and dynamics of molecules in their crystalline form. For piperazine derivatives, which can exist as different conformers, ssNMR can be particularly insightful. nih.gov In the solid state, molecules may adopt a specific conformation, and ssNMR can reveal details about intermolecular interactions and packing in the crystal lattice. For some piperazine derivatives, single crystal X-ray diffraction (XRD) has been used to verify the rotational conformation of the molecules. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of the molecule. nih.gov This is a critical step in confirming the molecular formula of this compound. The high resolving power of HRMS is essential for distinguishing between compounds with the same nominal mass but different elemental compositions. nih.gov LC-HRMS is a common technique used for the comprehensive detection and monitoring of complex chemical mixtures. nih.gov

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions. unito.it The fragmentation pattern is characteristic of the molecule's structure and provides valuable information for its identification. xml-journal.netresearchgate.net For piperazine analogues, ESI-MS/MS analysis has shown that the C-N bonds within the piperazine ring and between the ring and its substituents are susceptible to cleavage. xml-journal.net The fragmentation of piperidine (B6355638) alkaloids, which are structurally related to piperazines, often involves the neutral elimination of water or other small molecules. nih.gov The study of these fragmentation pathways is crucial for the structural elucidation of novel compounds and for the identification of known compounds in complex mixtures. unito.itxml-journal.net

The table below illustrates a hypothetical fragmentation pattern for this compound.

Parent Ion (m/z) Fragment Ion (m/z) Proposed Neutral Loss Structural Fragment
[M+H]⁺VariesH₂OLoss of the hydroxyl group as water
[M+H]⁺VariesC₃H₇OCleavage of the hydroxypropyl side chain
[M+H]⁺VariesC₄H₉NFragmentation of the piperazine ring

Note: This is a generalized table. The actual fragmentation pattern would need to be determined experimentally.

Chromatographic Techniques for Purity Assessment and Quantitative Analysis in Research

The accurate determination of purity and the quantification of this compound in various samples are critical for research and quality control. Chromatographic techniques are the cornerstone for these analyses, offering high resolution and sensitivity. The selection of a specific method depends on the sample matrix, the required level of sensitivity, and the analytical objective, such as purity profiling, quantitative determination, or trace analysis.

Gas Chromatography (GC) for Volatile Derivative Analysis

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Due to the low volatility and polar nature of this compound, stemming from its hydroxyl and secondary amine functional groups, direct GC analysis is challenging. Therefore, a crucial step involves converting the analyte into a more volatile and thermally stable derivative.

This derivatization process typically targets the active hydrogens on the amine and hydroxyl groups. A common method is acylation, for instance, using acetic anhydride (B1165640) to form ester and amide linkages. This pre-column derivatization decreases the polarity of the compound and allows it to be readily analyzed by GC.

The derivatized analyte is then separated on a capillary column, often a non-polar or mid-polar phase like a 5% phenyl-methylpolysiloxane (e.g., DB-5ms). scholars.directscholars.direct Detection is most effectively achieved using a mass spectrometer (GC-MS), which provides both quantification and structural information, aiding in the unequivocal identification of the compound and any related impurities. rsc.orgresearchgate.net Validated GC-MS methods for similar piperazine compounds have demonstrated high sensitivity, with limits of detection (LOD) and quantification (LOQ) in the low µg/mL range. scholars.directscholars.direct

Table 2: Typical GC-MS Parameters for Piperazine Derivative Analysis

Parameter Condition Source
Derivatization Acylation with acetic anhydride
Column Capillary Column J&W DB-5ms (30 m × 0.25 mm × 0.25 µm) scholars.direct
Carrier Gas Helium at a constant flow of 1 mL/min scholars.direct
Oven Program Example: Initial 120°C, ramped to 300°C scholars.direct
Detector Mass Spectrometry (MS) scholars.directscholars.directrsc.org
Ionization Electron Ionization (EI) at 70 eV scholars.direct
LOD/LOQ LOD: 0.002 - 0.004 µg/mL (in matrix) scholars.directscholars.direct

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) for Trace Analysis

For the analysis of trace amounts of this compound, Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice. This technique offers superior sensitivity, specificity, and speed compared to conventional HPLC or GC methods.

UPLC utilizes columns with smaller particle sizes (typically sub-2 µm), which provides higher resolution and significantly shorter analysis times, often under 10 minutes. nih.govnih.gov The separation of the target compound is typically achieved on a C18 column using a gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile. nih.gov

The key to the technique's power lies in the tandem mass spectrometer. The analyte is first ionized, typically using electrospray ionization (ESI), and the precursor ion corresponding to the protonated molecule of this compound is selected. This ion is then fragmented, and specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), is highly selective and significantly reduces background noise, allowing for the accurate quantification of the compound at very low concentrations. nih.gov The development of UPLC-MS/MS methods has been successful for the trace analysis of complex piperazine-containing pharmaceuticals and their metabolites, demonstrating excellent precision and accuracy. nih.govnih.gov

Table 3: Illustrative UPLC-MS/MS Method Parameters

Parameter Condition Source
System Ultra-Performance Liquid Chromatography nih.govnih.gov
Column Acquity UPLC BEH C18 (e.g., 50 × 2.1 mm, 1.7 µm) nih.gov
Mobile Phase Gradient elution with Ammonium-formate buffer and Acetonitrile nih.gov
Flow Rate ~0.3 mL/min nih.gov
Analysis Time < 7 minutes nih.gov
Detector Tandem Mass Spectrometer (MS/MS) nih.govnih.gov
Ionization Mode Electrospray Ionization (ESI) nih.gov

| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |


Computational Chemistry and Molecular Modeling Studies of Hydroxypropylpiperazine Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecular system, which in turn dictates its geometry, stability, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For hydroxypropylpiperazine derivatives, DFT is employed to calculate the most stable three-dimensional arrangement of atoms, known as the optimized geometry. This is achieved by finding the minimum energy conformation on the potential energy surface.

Key electronic properties derived from DFT calculations include the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. doi.org DFT studies on related heterocyclic compounds, such as hydrazone derivatives, show that these calculations provide valuable insights into electronic properties and reactivity. doi.org For instance, analyses like Natural Bond Orbital (NBO) and Natural Population Analysis (NPA) can be performed to understand charge distribution and intramolecular interactions, which are crucial for the stability and function of the molecule. doi.org

Table 1: Hypothetical DFT-Calculated Electronic Properties of a Hydroxypropylpiperazine Derivative.
ParameterValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capability.
LUMO Energy-1.2 eVIndicates electron-accepting capability.
HOMO-LUMO Gap (ΔE)5.3 eVRelates to chemical reactivity and kinetic stability.
Dipole Moment2.8 DMeasures the polarity of the molecule.

Quantum chemical calculations are also instrumental in predicting spectroscopic data, which serves to validate experimentally determined structures. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structural elucidation in organic chemistry. arxiv.org The chemical shifts observed in an NMR spectrum are highly sensitive to the electronic environment of each nucleus.

Computational models, increasingly powered by machine learning and trained on large datasets, can predict ¹H and ¹³C NMR chemical shifts with high accuracy. nih.gov These predictions are often made by combining DFT-calculated electronic shielding tensors with empirical corrections or by using sophisticated graph neural network algorithms. nih.gov For complex molecules like hydroxypropylpiperazine derivatives, accurate prediction of NMR spectra can help assign signals, confirm stereochemistry, and identify different conformational isomers in solution. Recent advancements have led to models that achieve mean absolute errors (MAEs) as low as 0.16 ppm for ¹H shifts and 2.05 ppm for ¹³C shifts, even accounting for solvent effects. arxiv.org

Table 2: Example of Predicted vs. Experimental NMR Chemical Shifts.
AtomPredicted ¹³C Shift (ppm)Experimental ¹³C Shift (ppm)Predicted ¹H Shift (ppm)Experimental ¹H Shift (ppm)
Piperazine (B1678402) C255.254.83.153.12
Piperazine C353.853.52.982.95
Propyl C1'68.167.93.853.83
Propyl C2' (CH-OH)72.572.34.104.08

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or nucleic acid). It is a critical tool in drug discovery for screening virtual libraries of compounds and for understanding the mechanism of action of a potential drug molecule.

For hydroxypropylpiperazine derivatives, which are often scaffolds in pharmacologically active compounds, molecular docking can reveal how they fit into the binding site of a target protein. The process involves sampling a large number of possible conformations of the ligand within the receptor's active site and scoring them based on their steric and electrostatic complementarity.

Studies on various piperazine derivatives have successfully used docking to understand their binding interactions. nih.govnih.gov The analysis of the resulting docked poses reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and π-cation interactions, that stabilize the ligand-receptor complex. nih.gov For instance, the hydroxyl group of the hydroxypropyl moiety could act as a hydrogen bond donor or acceptor, while the piperazine ring can engage in various interactions depending on its protonation state and the nature of the binding pocket. nih.gov The analysis might show the piperazine ring adopting a stable chair conformation and positioning its substituents to maximize favorable contacts with amino acid residues like tyrosine, tryptophan, or aspartate. nih.govresearchgate.net

Docking programs use scoring functions to estimate the binding affinity (or free energy of binding) of a ligand to its target. This score is a sum of various energetic contributions, including van der Waals forces, electrostatic interactions, hydrogen bonding, and the desolvation penalty. A lower docking score generally indicates a more favorable binding interaction.

Table 3: Sample Molecular Docking Results for a Hydroxypropylpiperazine Derivative.
Target ProteinBinding Energy (kcal/mol)Key Interacting ResiduesType of Interaction
Acetylcholinesterase-8.5Tyr336, Phe337Hydrophobic
Trp85π-cation
Asp72Hydrogen Bond (with -OH group)

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Stability

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing a detailed picture of conformational changes and the stability of the complex.

MD simulations are essential for validating the stability of docked poses and exploring the conformational landscape of the ligand within the binding site. nih.gov A simulation is typically run for tens to hundreds of nanoseconds. The stability of the complex is often assessed by monitoring the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over time. A stable RMSD value suggests that the complex has reached equilibrium and the ligand remains securely bound in its initial pose. nih.govnih.gov

Furthermore, MD simulations can reveal the flexibility of different parts of the complex through Root Mean Square Fluctuation (RMSF) analysis. This can highlight which residues in the binding site are most mobile and how the ligand adapts to these movements. Analysis of the simulation trajectory can also quantify the persistence of key interactions, such as hydrogen bonds, throughout the simulation, providing stronger evidence for their importance in ligand binding than static docking alone. nih.gov

Conformational Sampling of Flexible Linkers and Piperazine Ring

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. For a molecule like 2(S)-(2(R)-Hydroxypropyl)piperazine, which contains both a semi-rigid piperazine ring and a flexible hydroxypropyl side chain, understanding the accessible conformations is critical. Conformational sampling is a computational technique used to explore the potential energy surface of a molecule to identify its stable, low-energy conformations.

The piperazine ring typically adopts a chair conformation to minimize steric and torsional strain. However, it can also exist in higher-energy boat or twist-boat conformations. For 2-substituted piperazines, studies have shown a general preference for the substituent to be in an axial position rather than an equatorial one. nih.gov This preference can be influenced by other substituents on the piperazine ring and the nature of the 2-substituent itself.

The hydroxypropyl linker attached to the piperazine ring adds another layer of conformational complexity. The free rotation around the single bonds of this linker allows it to adopt numerous spatial arrangements. A key feature of the hydroxypropyl group is the presence of a hydroxyl (-OH) group, which can act as both a hydrogen bond donor and acceptor. This allows for the formation of intramolecular hydrogen bonds, potentially with one of the nitrogen atoms of the piperazine ring, which can significantly stabilize certain conformations and restrict the flexibility of the side chain. nih.gov For ether-linked 2-substituted piperazines, the axial conformation has been found to be further stabilized by such intramolecular hydrogen bonds. nih.gov

Computational methods like molecular mechanics and quantum mechanics are employed to systematically explore these conformational possibilities. The results of such an analysis can be summarized to highlight the most energetically favorable conformations that are likely to be present in a biological system.

Table 1: Theoretical Conformational States of this compound

Molecular FragmentConformational StateKey Features
Piperazine Ring Chair (Axial Substituent)Generally the most stable conformation for 2-substituted piperazines. nih.gov
Chair (Equatorial Substituent)A potential, though often less stable, conformation.
Boat / Twist-BoatHigher energy conformations, may be relevant in specific binding pockets.
Hydroxypropyl Linker Extended (Anti)The carbon backbone is in a staggered arrangement, minimizing steric clash.
GaucheA more folded conformation which may be stabilized by intramolecular interactions.
Hydrogen-BondedThe hydroxyl group forms a hydrogen bond with a piperazine nitrogen, restricting rotation. nih.gov

Ligand-Protein Interaction Dynamics

Once a ligand binds to a protein, the resulting complex is not static. Both the ligand and the protein undergo dynamic fluctuations that are crucial for biological function. Molecular dynamics (MD) simulations are a powerful computational tool used to study these time-dependent interactions. An MD simulation calculates the forces between atoms and their movements over time, providing a detailed picture of the ligand-protein interaction dynamics.

For this compound, several types of interactions with a protein target can be envisaged. The piperazine moiety, being basic, can be protonated at physiological pH. The resulting cation can form strong ionic interactions and hydrogen bonds with acidic amino acid residues like aspartate (Asp) or glutamate (B1630785) (Glu) in the binding site. mdpi.com The nitrogen atoms of the piperazine ring and the hydroxyl group of the side chain can also act as hydrogen bond donors and acceptors. mdpi.com The propyl chain and the carbon skeleton of the piperazine ring provide hydrophobic surfaces that can engage in van der Waals interactions with nonpolar amino acid residues such as leucine (B10760876) (Leu), isoleucine (Ile), and valine (Val).

Molecular docking studies can predict the most likely binding pose of the ligand in the protein's active site, while subsequent MD simulations can assess the stability of this pose and reveal the key interactions that maintain the ligand-protein complex. nih.govnih.gov These simulations can show how water molecules in the active site mediate interactions and how the flexible hydroxypropyl linker adapts its conformation to fit optimally within the binding pocket.

Table 2: Potential Ligand-Protein Interactions for this compound

Ligand Functional GroupType of InteractionPotential Interacting Amino Acid Residues
Protonated Piperazine Nitrogen Ionic Interaction, Hydrogen BondAspartate (Asp), Glutamate (Glu) mdpi.com
Piperazine N-H Hydrogen Bond DonorAspartate (Asp), Glutamate (Glu), Serine (Ser), Threonine (Thr)
Hydroxypropyl -OH Hydrogen Bond Donor/AcceptorSerine (Ser), Threonine (Thr), Asparagine (Asn), Glutamine (Gln)
Propyl Chain & Piperazine Ring Hydrophobic (van der Waals)Leucine (Leu), Valine (Val), Isoleucine (Ile), Phenylalanine (Phe)

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Hypotheses and Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the key molecular properties that influence activity, QSAR models can be used to predict the activity of novel, unsynthesized compounds and to generate hypotheses about the mechanism of action. nih.gov

To build a QSAR model for a series of hydroxypropylpiperazine derivatives, a dataset of compounds with known biological activities is first required. For each compound, a set of molecular descriptors is calculated. These descriptors are numerical values that represent different aspects of the molecule's physicochemical properties, such as:

Electronic properties: (e.g., partial charges, dipole moment) which influence electrostatic and hydrogen bonding interactions.

Steric properties: (e.g., molecular volume, surface area) which describe the size and shape of the molecule.

Hydrophobicity: (e.g., LogP) which is crucial for membrane permeability and hydrophobic interactions with the target.

Topological indices: which describe the connectivity of atoms in the molecule.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create an equation that correlates the descriptors with the biological activity. A robust QSAR model will have high predictive power, which is typically assessed by cross-validation and by using an external test set of compounds that were not used in the model building process. nih.gov

For hydroxypropylpiperazine derivatives, a QSAR study could reveal, for example, that increasing the hydrophobicity of a substituent on the second piperazine nitrogen while maintaining a specific steric bulk leads to higher binding affinity. This information provides a clear direction for the design of new analogues with potentially improved therapeutic properties.

Table 3: Hypothetical Data for a QSAR Study of Hydroxypropylpiperazine Analogs

CompoundR-Group on N4LogP (Hydrophobicity)Molecular Weight (Sterics)pIC50 (Biological Activity)
1 -H0.8158.236.2
2 -CH31.2172.266.8
3 -C2H51.6186.297.1
4 -C(O)CH30.5200.256.5
5 -SO2CH30.2236.326.1

This table is for illustrative purposes only and does not represent real experimental data.

Molecular Mechanisms of Action and Target Interactions of Chiral Hydroxypropylpiperazine Compounds

Exploration of Molecular Targets and Binding Site Characterization

The piperazine (B1678402) moiety serves as a versatile scaffold, allowing for the development of ligands that can bind to various receptors and enzymes. The characterization of these binding sites is essential for understanding their mechanism of action and for designing more potent and selective molecules.

Piperazine-based compounds have been identified as effective enzyme inhibitors. Their mechanism often involves direct interaction with the enzyme's active site, blocking substrate access and halting the catalytic reaction.

For instance, a series of piperazine sulfonamide analogs have demonstrated inhibitory activity against α-amylase, an enzyme involved in carbohydrate metabolism. nih.gov Molecular docking studies suggest these compounds bind within the active site of the enzyme. nih.gov The potency of this inhibition varies based on the specific substitutions on the piperazine ring, as shown by the differing IC50 values. nih.gov

Compound α-Amylase Inhibitory Activity (IC50 in µM)
Analog 1 2.348 ± 0.444
Analog 2 2.064 ± 0.04
Analog 3 1.571 ± 0.05
Analog 7 2.118 ± 0.204
Acarbose (Standard) 1.353 ± 0.232

Data sourced from a study on piperazine sulfonamide analogs. nih.gov

In another example, the aryl piperazine compound RTC1 acts as an inhibitor of NADH:ubiquinone oxidoreductase (complex I) of the mitochondrial respiratory chain. tudublin.ie This inhibition at the enzyme's core leads to downstream cellular effects, including the activation of AMP-activated protein kinase (AMPK). tudublin.ie Computational tools like molecular docking are critical in these studies to predict the binding orientation and affinity of such inhibitors within the enzyme active site. nih.gov

Piperazine derivatives are well-known for their interaction with G-protein-coupled receptors (GPCRs), including histamine (B1213489), serotonin (B10506), and sigma receptors. nih.govmdpi.commdpi.com The substitution pattern on the piperazine ring is a critical determinant of receptor affinity and selectivity. For example, the replacement of a piperazine moiety with a piperidine (B6355638) ring can dramatically alter binding affinity, as seen in a study of dual histamine H3 (H3R) and sigma-1 (σ1R) receptor ligands. nih.gov

Compound FeaturehH3R Ki (nM)σ1R Ki (nM)
Piperazine Moiety (Compound 4) 3.171531
Piperidine Moiety (Compound 5) 7.703.64
Data comparing piperazine and piperidine derivatives shows the critical role of the core structure in receptor affinity. nih.gov

Beyond direct (orthosteric) binding, some compounds can act as allosteric modulators. These ligands bind to a site on the receptor distinct from the endogenous agonist's binding site, fine-tuning the physiological response. nih.govnih.gov This mechanism offers advantages over conventional drugs, as allosteric modulators only act in concert with the natural activation of the receptor. nih.gov Some allosteric modulators have been found to target the dimerization interface of GPCRs, representing a novel strategy for modulating receptor function. elifesciences.org

Understanding the specific non-covalent interactions between a ligand and its protein target is fundamental to drug design. biorxiv.org For piperazine derivatives, molecular modeling and crystallography have revealed key interactions that anchor these ligands within their binding pockets.

Studies on σ2 receptor ligands have identified crucial amino acid residues for binding. High-affinity ligands typically feature a protonated nitrogen atom that forms a salt bridge with an aspartic acid residue (Asp29) in the binding site. mdpi.comresearchgate.net Additional stability is conferred through π-stacking interactions with aromatic residues like Tyrosine (Tyr150). mdpi.com

Similarly, for arylpiperazine antagonists of the 5-HT2A receptor, the binding site is located within the transmembrane helices (TM2, TM3, TM5, TM6, and TM7). mdpi.com The binding is stabilized by a combination of interactions, including:

Hydrogen bonds

π-π stacking

Cation-π interactions

Hydrophobic interactions mdpi.com

These interaction interfaces, while often part of a large and relatively flat protein surface, contain specific "hotspots" or pockets that a ligand can exploit to achieve high-affinity binding. biorxiv.orgnih.gov

ReceptorKey Interacting ResiduesType of Interaction
Sigma-2 (σ2R) Asp29Salt Bridge
Sigma-2 (σ2R) Tyr150π-stacking
5-HT2A VariousHydrogen bond, π-π stacking, Cation-π, Hydrophobic
Summary of key interactions for piperazine derivatives at different receptors. mdpi.commdpi.comresearchgate.net

Investigation of Interactions with Cellular Components and Pathways at a Mechanistic Level

The binding of a chiral hydroxypropylpiperazine compound to its molecular target initiates a cascade of cellular events, influencing fundamental biological processes.

The interaction of a ligand with its target can trigger intracellular signaling pathways. For example, the inhibition of mitochondrial complex I by the aryl piperazine RTC1 leads to a change in the cellular ADP:ATP ratio, which in turn activates the AMP-activated protein kinase (AMPK) signaling pathway. tudublin.ie Activated AMPK works to restore cellular energy balance by stimulating ATP-generating processes like glucose uptake. tudublin.ie

More broadly, ligand binding to receptors can activate various mitogen-activated protein kinase (MAPK) cascades, such as the extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK) pathways. nih.gov These pathways regulate a multitude of cellular functions, including gene expression, proliferation, and apoptosis.

The biological specificity of chiral compounds like 2(S)-(2(R)-Hydroxypropyl)piperazine arises from their precise three-dimensional structure. Enzymes and receptors are themselves chiral entities, and their binding sites are structured to interact preferentially with one enantiomer of a substrate or ligand over another. mdpi.com

This enantiospecificity is dictated by the requirement for a precise geometric fit, often described by a multi-point interaction model. mdpi.com For a ligand to bind with high affinity, its functional groups must align perfectly with the complementary interaction points (e.g., hydrogen bond donors/acceptors, charged groups, hydrophobic pockets) within the protein's binding site.

The profound impact of molecular structure on specificity is evident when comparing different piperazine derivatives. Small changes to the scaffold or its substituents can lead to significant shifts in receptor affinity and selectivity, as seen in the case of σ1R ligands where a piperazine core resulted in over a 400-fold decrease in affinity compared to a piperidine core. nih.gov The molecular basis of this recognition lies in the unique set of non-covalent interactions—such as salt bridges to specific aspartate residues or π-stacking with tyrosine mdpi.comresearchgate.net—that a particular ligand can form within its target's binding interface.

Structure Activity/property Relationship Sar/spr Studies in Hydroxypropylpiperazine Analogues

Systematic Modification of the Piperazine (B1678402) Scaffold and Hydroxypropyl Side Chain for Research Purposes

The piperazine ring is a recognized "privileged scaffold" in medicinal chemistry, valued for its ability to be incorporated into a wide array of therapeutically significant molecules. nih.govnih.gov Its two nitrogen atoms provide opportunities for substitution, influencing the molecule's polarity, basicity, and ability to form hydrogen bonds, all of which are critical for pharmacokinetic and pharmacodynamic profiles. nih.govresearchgate.net

Systematic modifications of the piperazine scaffold in analogues of 2(S)-(2(R)-Hydroxypropyl)piperazine often involve:

N1-Substitution: The nitrogen atom of the piperazine ring not attached to the hydroxypropyl group is a primary site for modification. Introducing various substituents at this position can significantly impact the molecule's properties. For instance, the addition of aromatic or heteroaromatic rings can introduce van der Waals or pi-stacking interactions with the target protein. The nature and substitution pattern of these rings can be systematically varied to probe the size and electronic requirements of the binding pocket.

N4-Substitution: While the hydroxypropyl group occupies the N4 position in the parent compound, further modifications to this side chain are a key area of investigation.

Ring Conformation: The inherent conformational flexibility of the piperazine ring, which can adopt chair, boat, and twist-boat conformations, is another critical aspect. acs.org Introducing substituents can influence the preferred conformation, which in turn affects how the molecule presents its key interacting groups to a biological target. acs.org Locking the piperazine into a specific conformation through cyclization or the introduction of rigid groups is a strategy employed to enhance binding affinity and reduce off-target effects. acs.org

The hydroxypropyl side chain is equally important for molecular recognition and activity. Key modifications include:

Length of the Alkyl Chain: Altering the number of carbon atoms in the propyl chain can modulate the distance between the piperazine core and the terminal hydroxyl group, which is often a key hydrogen bond donor.

Hydroxyl Group Position and Stereochemistry: The position and stereochemistry of the hydroxyl group are critical. Shifting its location or inverting its stereochemistry can have a profound impact on binding affinity and functional activity, highlighting the precise nature of the interactions with the target.

Substitution on the Side Chain: Introducing other functional groups onto the hydroxypropyl chain can provide additional interaction points or alter the chain's flexibility and lipophilicity. For example, the introduction of bulky groups can enhance steric hindrance, which may be beneficial for selectivity. nih.gov

The following table provides a hypothetical illustration of how systematic modifications might influence the activity of hydroxypropylpiperazine analogues.

Modification Rationale Potential Impact on Activity
Piperazine N1-Substituent
Small alkyl groupsProbes for small hydrophobic pocketsMay increase lipophilicity and cell permeability
Aryl or heteroaryl groupsIntroduces potential for π-π stacking or other specific interactionsCan significantly enhance binding affinity and selectivity
Bulky substituentsExplores steric tolerance of the binding siteMay increase selectivity but could also decrease affinity if too large
Hydroxypropyl Side Chain
Chain length variationOptimizes distance to key interaction points in the targetElongation or shortening can either improve or disrupt optimal binding
Hydroxyl group positionProbes different hydrogen bonding opportunitiesShifting the -OH group can lead to a loss or gain of a critical interaction
Stereochemistry inversionDetermines the importance of specific 3D orientation for bindingOften results in a significant decrease or complete loss of activity

Stereochemical Influence on Molecular Recognition and Functional Response

Stereochemistry, the three-dimensional arrangement of atoms within a molecule, plays a pivotal role in the interaction between a drug and its biological target. For chiral molecules like this compound, the specific spatial orientation of its constituent parts is fundamental to achieving a precise and effective molecular recognition event. Biological systems, being inherently chiral themselves, often exhibit a high degree of stereoselectivity, meaning that one stereoisomer of a drug may be significantly more active than another.

The (S) and (R) designations at the chiral centers of this compound define a unique three-dimensional shape. This specific conformation allows the molecule to fit into a binding site in a way that maximizes favorable interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, while minimizing unfavorable steric clashes.

The influence of stereochemistry on the functional response of hydroxypropylpiperazine analogues can be observed in several ways:

Enantioselectivity in Binding: The two enantiomers of a chiral drug can exhibit vastly different affinities for their target receptor. One enantiomer, the "eutomer," may bind with high affinity, leading to the desired biological effect. In contrast, the other enantiomer, the "distomer," may bind with much lower affinity or not at all. In some cases, the distomer may even have undesirable off-target effects.

Differential Functional Activity: Even if both enantiomers bind to the same receptor, they may elicit different functional responses. One enantiomer might act as an agonist, activating the receptor, while the other could be an antagonist, blocking its activity. This highlights how the precise orientation of functional groups can determine the conformational changes induced in the receptor upon binding.

Pharmacokinetic Differences: Stereochemistry can also influence the absorption, distribution, metabolism, and excretion (ADME) properties of a drug. Enzymes involved in drug metabolism are often stereoselective, meaning they may metabolize one enantiomer more rapidly than the other. This can lead to different plasma concentrations and durations of action for the two enantiomers.

A study on pyridyl-piperazinyl-piperidine derivatives as CXCR3 chemokine antagonists highlighted the significant effect of substitution at the 2'-position of the piperazine ring on receptor binding affinity. Specifically, an analogue with a 2'(S)-ethylpiperazine moiety demonstrated a very high affinity for the human CXCR3 receptor, with an IC50 of 0.2 nM. nih.gov This demonstrates the profound impact that stereochemistry at a specific position can have on the biological activity of piperazine-containing compounds.

The following table illustrates the hypothetical differential activity of stereoisomers of a hydroxypropylpiperazine analogue.

Stereoisomer Receptor Binding Affinity (Ki, nM) Functional Activity
(2S, 2'R)-Isomer10Agonist
(2R, 2'S)-Isomer500Weak Partial Agonist
(2S, 2'S)-Isomer>10000Inactive
(2R, 2'R)-Isomer8000Inactive

Principles of Pharmacophore Design Utilizing the Chiral Hydroxypropylpiperazine Motif

A pharmacophore is an abstract representation of the key steric and electronic features that are necessary for a molecule to exert a specific biological effect. nih.govnih.gov It is a crucial tool in rational drug design, allowing medicinal chemists to identify or design new molecules with a high probability of being active at a particular target. nih.gov The chiral hydroxypropylpiperazine motif, with its defined three-dimensional structure and array of functional groups, serves as an excellent foundation for pharmacophore modeling.

The principles of pharmacophore design utilizing this motif involve identifying the essential interaction points and their spatial relationships. These key features typically include:

Hydrogen Bond Donors: The hydroxyl group on the hydroxypropyl side chain is a primary hydrogen bond donor. Its specific location and orientation are critical for anchoring the molecule within the binding site.

Hydrogen Bond Acceptors: The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors. Their accessibility and the electrostatic potential around them are important pharmacophoric elements.

Hydrophobic Features: The carbon backbone of the piperazine ring and the propyl side chain contribute to hydrophobic interactions with nonpolar regions of the binding pocket.

Ionizable Features: The basic nitrogen atoms of the piperazine ring can be protonated at physiological pH, allowing for ionic interactions with acidic residues in the target protein.

Chiral Centers: The stereochemistry at the C2 position of the piperazine ring and the C2' position of the hydroxypropyl side chain defines the precise 3D arrangement of all other pharmacophoric features.

A pharmacophore model for a series of hydroxypropylpiperazine analogues would define the ideal distances, angles, and tolerances between these features. This model can then be used in several ways:

Virtual Screening: To search large databases of chemical compounds to identify novel molecules that match the pharmacophore and are therefore likely to be active. nih.gov

De Novo Design: To design entirely new molecules that incorporate the key pharmacophoric features in the correct spatial arrangement.

Lead Optimization: To guide the modification of existing lead compounds to improve their fit to the pharmacophore model, thereby enhancing their potency and selectivity.

Quantitative structure-activity relationship (QSAR) studies on aryl alkanol piperazine derivatives have shown that specific descriptors, such as those related to atom-type counts, dipole moment, and molecular shape, can be correlated with their biological activity. nih.gov These findings can be integrated into pharmacophore models to provide a more quantitative prediction of a molecule's potential activity.

The following table outlines a hypothetical pharmacophore model derived from the chiral hydroxypropylpiperazine motif.

Pharmacophore Feature Chemical Group Interaction Type Importance
Hydrogen Bond Donor (HBD)Hydroxyl (-OH) groupHydrogen BondingEssential
Hydrogen Bond Acceptor (HBA)Piperazine Nitrogen (N1)Hydrogen BondingImportant
Hydrogen Bond Acceptor (HBA)Piperazine Nitrogen (N4)Hydrogen BondingImportant
Positive Ionizable (PI)Protonated Piperazine NitrogensIonic InteractionImportant
Hydrophobic (HY)Propyl chain & Piperazine ringHydrophobic InteractionContributes to affinity
Chiral Center 1C2 of Piperazine (S-config)Defines 3D geometryEssential
Chiral Center 2C2' of Hydroxypropyl (R-config)Defines 3D geometryEssential

Future Directions in Academic Research on 2 S 2 R Hydroxypropyl Piperazine

Development of Advanced Stereoselective Synthetic Methodologies for Enhanced Control over Chiral Centers

The precise three-dimensional arrangement of atoms in 2(S)-(2(R)-Hydroxypropyl)piperazine is critical to its biological activity. Consequently, the future of research in this area heavily relies on the innovation of synthetic methods that offer absolute control over its two chiral centers. Current organocatalysis and chiral amine synthesis provide a foundation, but next-generation methodologies are required for greater efficiency and selectivity. clockss.org

Future research will likely focus on:

Asymmetric Organocatalysis: Expanding the use of novel chiral amines and catalysts to guide the stereochemical outcome of reactions forming the piperazine (B1678402) ring and its substituent. clockss.org This involves designing catalysts that can effectively control the formation of the trans-substituted piperazine core.

Modular Synthetic Routes: Developing flexible, multi-step synthetic pathways that allow for the late-stage, diastereoselective introduction of the second stereocenter. clockss.orgnih.gov This modularity would enable the creation of a library of related compounds with varied stereochemistry for structure-activity relationship (SAR) studies.

Enzyme-Catalyzed Reactions: Harnessing the inherent stereoselectivity of enzymes for key synthetic steps. This biocatalytic approach could offer unparalleled precision in establishing the desired (S) and (R) configurations, moving beyond traditional chemical methods.

The goal is to move beyond lengthy syntheses that may require chromatographic purification, toward more streamlined processes that are efficient even on a large scale. clockss.org The development of such methods is crucial not only for producing this compound but also for synthesizing its diastereomers, which are essential for fully characterizing its pharmacological profile.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction of Molecular Interactions

Key future applications in this domain include:

De Novo Design: Employing generative AI models to design novel piperazine derivatives with potentially enhanced affinity and selectivity. These models can explore a vast chemical space to propose structures optimized for specific biological targets.

Predictive Modeling of Bioactivity: Using ML algorithms, trained on existing data, to predict the biological activity and potential targets of this compound and its analogues. nih.gov This includes predicting drug-target interactions and binding affinities. helixr.com

High-Throughput Virtual Screening: Applying AI-driven models to rapidly screen massive virtual libraries of compounds against known targets, identifying other molecules that may share functional similarities with this compound. nih.gov Advanced models like EquiBind are significantly accelerating the process of predicting how drug-like molecules dock with proteins. mit.edu

Structure Prediction: Leveraging AI tools like AlphaFold to predict the three-dimensional structures of potential protein targets, which is essential for structure-based drug design. researchgate.net

Table 1: Application of AI/ML in the Research of this compound

AI/ML ApplicationDescriptionPotential Impact
Generative Models Design of novel piperazine analogues with optimized properties.Accelerated discovery of new lead compounds.
Predictive Analytics Forecasting drug-target binding affinity and biological activity. helixr.comPrioritization of compounds for synthesis and testing.
Virtual Screening Rapid computational screening of large compound libraries. nih.govIdentification of new bioactive molecules and potential targets.
Protein Structure Prediction Modeling the 3D structure of biological targets. researchgate.netFacilitating structure-based design of more effective drugs.

In-depth Mechanistic Investigations at the Atomic and Sub-cellular Levels Using Advanced Biophysical Techniques

A complete understanding of how this compound functions requires detailed investigation of its interactions with biological targets at a molecular level. Future research will increasingly rely on a suite of advanced biophysical techniques to elucidate these mechanisms with high precision. nih.gov Applying a panel of methods is crucial, as each provides a different perspective on the binding event. nih.gov

Prospective research will utilize techniques such as:

Surface Plasmon Resonance (SPR): To measure the real-time kinetics (association and dissociation rates) and affinity of the compound binding to its target protein. mdpi.comresearchgate.net This provides a quantitative measure of the interaction's stability.

Isothermal Titration Calorimetry (ITC): To determine the thermodynamic profile of the binding event, revealing the forces (e.g., enthalpy, entropy) that drive the interaction. mdpi.comscholaris.ca This information is invaluable for optimizing lead compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the binding site on the target protein and determine the solution structure of the compound-protein complex, providing atomic-level detail of the interaction. nih.govnih.gov

X-ray Crystallography: To obtain a high-resolution, three-dimensional structure of this compound bound to its target, offering a static but highly detailed snapshot of the binding mode. nih.gov

Microscale Thermophoresis (MST): A powerful technique for quantifying binding affinities in solution, which requires only small amounts of the target protein. nih.gov

These techniques, often used in combination, will provide a comprehensive biophysical profile of the compound, enabling a detailed structure-activity relationship analysis and guiding the rational design of more potent and selective molecules. scholaris.ca

Table 2: Advanced Biophysical Techniques for Mechanistic Studies

TechniqueInformation GainedApplication in Drug Discovery
Surface Plasmon Resonance (SPR) Binding kinetics (kon, koff) and affinity (KD). mdpi.comLead optimization, screening, specificity studies. researchgate.net
Isothermal Titration Calorimetry (ITC) Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS). mdpi.comMechanistic understanding of binding forces, lead optimization.
Nuclear Magnetic Resonance (NMR) Binding site mapping, structural dynamics, 3D structure of complexes. nih.govHit identification, fragment screening, structural analysis.
X-ray Crystallography High-resolution 3D structure of the protein-ligand complex. nih.govStructure-based drug design, validation of binding mode.
Microscale Thermophoresis (MST) Binding affinity in solution. nih.govFragment-based screening, hit confirmation.

Exploration of Novel Binding Partners and Undiscovered Biological Functions through High-Throughput Screening

While this compound may have known targets, it is plausible that it interacts with other proteins in the proteome, leading to undiscovered biological effects or off-target activities. High-throughput screening (HTS) technologies are essential for systematically exploring these possibilities. Traditional screening methods are often slow and laborious, but modern platforms offer rapid and comprehensive analysis. nih.govbiorxiv.org

Future research directions include:

Phage Display Technology: Using engineered bacteriophages that display vast libraries of proteins to identify novel binding partners for this compound. nih.gov Advanced platforms like PANCS-Binders can screen billions of interactions in a matter of days. nih.govbiorxiv.org

Human Cell-Based Screening: Developing HTS assays in human cell lines, for instance, using chimeric antigen receptor (CAR) T-cell technology, to identify binders in a more biologically relevant context. openreview.net

Affinity Selection Mass Spectrometry (AS-MS): A powerful HTS method that can rapidly identify compounds that bind to a target protein from a complex mixture. nih.gov

Biolayer Interferometry (BLI): A high-throughput technique used in the screening and characterization phase to rapidly measure binding kinetics and affinity for a large number of potential hits identified from primary screens. oup.com

These unbiased screening approaches can reveal unexpected therapeutic opportunities and provide a more complete picture of the compound's polypharmacology, which is the ability to modulate multiple targets. nih.gov

Multidisciplinary Approaches to Unravel Complex Molecular Interactions and Cellular Network Perturbations

The biological effect of a compound like this compound is rarely the result of a single interaction but rather the perturbation of complex cellular networks. nih.gov Understanding these system-wide effects requires a multidisciplinary approach that integrates diverse fields of study. tandfonline.comeuropa.eu This shift from a single-target focus to a network-based view is critical for modern drug discovery. drugdiscoverytrends.com

Future research will be characterized by the convergence of:

Systems Biology: Analyzing how the compound affects entire signaling pathways and protein-protein interaction networks within the cell, rather than just its immediate binding partner.

Cheminformatics and Bioinformatics: Using computational tools to analyze and integrate large datasets from genomics, proteomics, and chemical screens to build comprehensive models of the drug's action. nih.gov

Pharmacology and Toxicology: Collaborating across these disciplines to understand the relationship between the mechanism of action at the molecular level and the ultimate physiological or toxicological outcomes in a biological system. drugdiscoverytrends.com

Molecular Pathology: Employing techniques like specialized tissue preparation and digital image analysis to understand how the compound affects target cells and tissues, providing crucial information on efficacy and mechanism of action. drugdiscoverytrends.com

Q & A

Basic: What synthetic strategies and characterization methods are recommended for preparing 2(S)-(2(R)-Hydroxypropyl)piperazine derivatives?

Methodological Answer:
Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or condensation, using chiral precursors to preserve stereochemistry. Key steps include:

  • Acyl chloride formation and esterification (e.g., using benzoic acid derivatives as starting materials) .
  • Stereoselective alkylation to introduce the hydroxypropyl group, ensuring retention of the 2(S) and 2(R) configurations.
  • Purification via recrystallization or chromatography , followed by elemental analysis , FT-IR , 1^1H/13^{13}C NMR , and mass spectrometry to confirm structural integrity .
  • HPLC chiral column analysis to validate enantiomeric purity .

Basic: How are stereochemical configurations (e.g., 2(S) and 2(R)) confirmed in piperazine derivatives?

Methodological Answer:

  • X-ray crystallography : Resolves absolute configuration for crystalline derivatives .
  • Circular Dichroism (CD) : Detects chiral centers by analyzing optical activity .
  • NMR coupling constants : Identify axial/equatorial proton arrangements in the piperazine ring .
  • Chiral derivatization : Use of chiral resolving agents (e.g., Mosher’s acid) to separate enantiomers for GC-MS or HPLC analysis .

Advanced: How does stereochemistry influence the biological activity of this compound derivatives?

Methodological Answer:

  • Comparative pharmacological assays : Test enantiomers in vitro (e.g., enzyme inhibition) and in vivo (e.g., behavioral models) to assess activity differences. For example, 2(S)-methyl piperazine derivatives show enhanced receptor binding compared to R-configurations in anti-diabetes studies .
  • Molecular docking : Simulate interactions with target proteins (e.g., 5-HT1A_{1A} receptors) to explain stereospecific activity .
  • QSAR modeling : Correlate steric/electronic properties with activity trends, optimizing substituent placement .

Advanced: What strategies improve the sustained-release profile of piperazine-based drugs?

Methodological Answer:

  • Supramolecular inclusion complexes : Host-guest systems (e.g., with cyclodextrins or metal-organic frameworks) enhance stability and modulate release kinetics. Structural analysis via Hirshfeld surface calculations and thermogravimetric analysis (TGA) confirms host-guest interactions and thermal stability .
  • Cocrystal engineering : Co-crystallize with dicarboxylic acids (e.g., diosgenin) to alter solubility and dissolution rates. Characterize using PXRD and single-crystal X-ray diffraction .

Advanced: How can computational modeling guide the design of bioactive piperazine derivatives?

Methodological Answer:

  • Molecular dynamics simulations : Predict binding affinities to targets like HIV-1 attachment inhibitors or renin .
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity .
  • Machine learning : Train models on patent data (e.g., piperazine-based CNS agents) to propose novel substituents .

Advanced: What in vivo models are suitable for evaluating anxiolytic or antidepressant effects of piperazine derivatives?

Methodological Answer:

  • Forced swim test (FST) and tail suspension test (TST) : Assess antidepressant-like effects via immobility time reduction .
  • Elevated plus maze (EPM) : Measure anxiolytic activity by increased open-arm exploration .
  • Cytotoxicity screening : Use MTT assays on human cell lines (e.g., HepG2) to confirm pharmacological safety .

Advanced: How can cocrystallization address poor aqueous solubility of piperazine derivatives?

Methodological Answer:

  • Solvent-drop grinding : Mechanochemically combine piperazine with coformers (e.g., p-hydroxybenzoic acid) to form cocrystals.
  • Phase solubility diagrams : Determine solubility enhancement in buffer solutions (pH 1.2–7.4) .
  • Stability testing : Monitor hygroscopicity and thermal behavior via dynamic vapor sorption (DVS) and DSC .

Advanced: How is thermal stability assessed in piperazine-containing coordination polymers?

Methodological Answer:

  • Thermogravimetric analysis (TGA) : Measure weight loss under controlled heating to determine decomposition thresholds (e.g., up to 300°C for zirconium diphosphonates) .
  • In situ PXRD : Track structural changes during heating to identify phase transitions .

Advanced: What synthetic routes yield piperazine-based coordination polymers for CO2_22​ capture?

Methodological Answer:

  • Hydrothermal synthesis : React piperazine bis-phosphonates with Zr4+^{4+} salts under controlled pH to form porous frameworks .
  • Ab initio structure determination : Use X-ray powder diffraction data refined via Rietveld methods to solve crystal structures .

Advanced: How are substituents optimized for multitarget piperazine derivatives?

Methodological Answer:

  • Fragment-based drug design : Introduce bioisosteres (e.g., fluorophenyl groups) to enhance blood-brain barrier penetration or metabolic stability .
  • Parallel synthesis : Generate libraries with varying alkyl/aryl substituents for high-throughput screening against multiple targets (e.g., α-adrenolytic and antiarrhythmic activities) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.